The synthesis of N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide typically involves multi-step reactions starting from simpler precursors. The general synthetic route may include the following steps:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular formula of N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide is . Its structure can be represented using various notations including SMILES and InChI formats:
CC(C)(C)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)C
InChI=1S/C20H23N5O2S/c1-12(2,3)18(24)22-19(25)21-14-8-6-13(7-9-14)15-10-16(17(15)26)20(21)23/h6-10H,12H2,1-5H3,(H,22,24)(H,25,26)/b21-18+
The compound exhibits a complex three-dimensional conformation due to its multiple ring systems which influence its reactivity and interactions with biological targets.
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide can undergo various chemical reactions typical of amides and heterocycles:
The mechanism of action for N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide is primarily associated with its potential as an anticancer agent. It is believed to interact with specific molecular targets within cancer cells:
Research indicates that derivatives of imidazo-thiazoles exhibit significant cytotoxicity against various cancer cell lines due to these mechanisms .
The physical properties of N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide include:
Chemical properties include:
Additional data such as melting point and boiling point are essential for practical applications but require specific experimental determination.
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide has promising applications in several scientific fields:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development efforts aimed at treating complex diseases such as cancer .
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5